molecular formula C20H18NNaO3S B1671290 Englitazone sodium CAS No. 109229-57-4

Englitazone sodium

Cat. No.: B1671290
CAS No.: 109229-57-4
M. Wt: 375.4 g/mol
InChI Key: JQWYNJRCVYGLMO-GPPXSFHXSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Englitazone sodium can be synthesized through a multi-step process involving the formation of key intermediates. One common method involves the halocyclization of 2-alkenylphenols and enamides using chiral amidophosphate catalysts and halo-Lewis acids . This process results in the formation of chiral halogenated chromans, which can be further transformed into this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Englitazone sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as thiols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.

Major Products:

Scientific Research Applications

Ion Channel Modulation

Research indicates that englitazone sodium also affects ion channel activity. A study demonstrated that englitazone inhibits ATP-sensitive potassium (KATP) channels and calcium-activated non-selective cation (NSCa) channels in insulin-secreting cells. The inhibition of these channels contributes to its antidiabetic effects by promoting insulin secretion under specific conditions .

Diabetes Management

This compound has been primarily studied for its efficacy in managing T2DM. Clinical trials have shown that it improves glycemic control by reducing fasting plasma glucose levels and hemoglobin A1c (HbA1c) levels. In one study, englitazone administration resulted in significant improvements in glucose tolerance and increased adiponectin levels, a marker associated with enhanced insulin sensitivity .

Cardiovascular Benefits

Recent studies suggest that englitazone may also confer cardiovascular benefits. Thiazolidinediones, including englitazone, have been associated with reduced risks of heart failure and improved cardiovascular outcomes in diabetic patients . This is particularly relevant given the high prevalence of cardiovascular disease among individuals with diabetes.

Efficacy in Specific Populations

A clinical study focusing on early IgA nephropathy patients indicated that treatment with this compound led to reduced urinary protein levels and stabilized renal function. These findings suggest potential renal protective effects, which could be beneficial for diabetic patients at risk for nephropathy .

Comparative Studies

Comparative studies involving this compound and other antidiabetic agents highlight its unique pharmacological profile. For instance, when compared to sodium-glucose co-transporter-2 (SGLT2) inhibitors, englitazone demonstrated distinct mechanisms of action without overlapping pathways, making it a suitable candidate for combination therapies .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties that support its clinical use. It is well-absorbed following oral administration, with peak plasma concentrations typically reached within a few hours. The safety profile appears acceptable, with common side effects being manageable and not significantly impacting patient adherence to therapy .

Data Summary Table

Application AreaFindings/OutcomesReferences
Diabetes ManagementImproved glucose tolerance; reduced fasting plasma glucose and HbA1c levels ,
Cardiovascular BenefitsReduced risk of heart failure; improved cardiovascular outcomes
Renal ProtectionReduced urinary protein levels; stabilized renal function in IgA nephropathy patients
Ion Channel ModulationInhibition of KATP and NSCa channels contributing to enhanced insulin secretion

Mechanism of Action

Englitazone sodium exerts its effects by acting as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity, leading to improved glucose uptake and utilization in peripheral tissues. Additionally, it inhibits ATP-sensitive potassium channels and calcium-activated non-selective cation channels, contributing to its hypoglycemic effects .

Comparison with Similar Compounds

Englitazone sodium is part of the thiazolidinedione class, which includes several other compounds with similar properties. Some of these compounds include:

  • Ciglitazone
  • Darglitazone
  • Netoglitazone
  • Troglitazone
  • Rivoglitazone
  • Pioglitazone
  • Lobeglitazone
  • Rosiglitazone

Uniqueness: this compound is unique in its specific molecular structure, which contributes to its distinct pharmacological profile. Compared to other thiazolidinediones, it has shown different binding affinities and activation potentials for PPARγ, leading to variations in its therapeutic efficacy and side effect profile .

Biological Activity

Englitazone sodium, the sodium salt form of englitazone, belongs to the thiazolidinedione class of antidiabetic agents. This compound has garnered attention for its significant biological activity, particularly in the management of diabetes mellitus. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily functions as an antihyperglycemic agent . It enhances insulin sensitivity and glucose metabolism through several mechanisms:

  • PPAR Activation : this compound acts as a selective agonist for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma. This activation promotes the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .
  • Adiponectin Modulation : The compound has been shown to increase adiponectin levels in adipose tissue, which is critical for improving insulin sensitivity. Studies indicate that this compound treatment leads to a reduction in serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), enhancing insulin signaling pathways .
  • Ion Channel Interaction : this compound also modulates ion channel activity, which may have implications for cardiovascular health and metabolic regulation.

Therapeutic Applications

This compound is primarily utilized in the treatment of type 2 diabetes mellitus due to its antihyperglycemic properties. Its applications extend beyond glucose regulation:

  • Cardiovascular Health : Preliminary studies suggest potential benefits in cardiovascular disease management due to its effects on ion channels and lipid profiles.
  • Metabolic Disorders : Given its ability to enhance insulin sensitivity and modulate adipokines like adiponectin, this compound may be beneficial in treating various metabolic disorders associated with obesity and insulin resistance .

Comparative Analysis with Other Thiazolidinediones

This compound shares structural similarities with other thiazolidinediones such as rosiglitazone and pioglitazone. The following table summarizes their characteristics:

Compound NameChemical FormulaUnique Features
Englitazone C_{19}H_{20}N_{2}O_{3}SSelective PPAR-gamma agonist; favorable adiponectin modulation
Rosiglitazone C_{20}H_{21}N_{3}O_{3}SStrong PPAR-gamma agonist; associated with cardiovascular risks
Pioglitazone C_{19}H_{20}N_{2}O_{3}SBetter safety profile; effective in reducing insulin resistance

This compound's unique mechanism of action on ion channels and its favorable effects on adiponectin levels may offer advantages over other compounds in treating metabolic disorders associated with diabetes.

Case Studies and Research Findings

  • Insulin Sensitivity Improvement : In a study involving pregnant rats, this compound was shown to improve glucose tolerance significantly. The treatment resulted in increased adiponectin levels while reducing IRS-1 serine phosphorylation, indicating enhanced insulin sensitivity .
  • Cardiac Effects : Research indicates that thiazolidinediones, including this compound, can block cardiac K_ATP channels at clinically relevant doses. This action raises concerns about potential arrhythmogenic effects during ischemic conditions .
  • Hypoglycemic Activity : In controlled experiments, this compound demonstrated substantial hypoglycemic effects when administered at dosages comparable to other antidiabetic agents, reinforcing its potential as an effective treatment option for diabetes management .

Properties

CAS No.

109229-57-4

Molecular Formula

C20H18NNaO3S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

InChI

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1

InChI Key

JQWYNJRCVYGLMO-GPPXSFHXSA-M

SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Isomeric SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+]

Canonical SMILES

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Englitazone sodium;  ENGLITAZONE SODIUM;  Englitazone sodium (USAN);  Englitazone sodium [USAN];  CP-72467-2;  CP-72,467-2;  D03996.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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